

# Deucravacitinib: A Comparative Analysis of Kinase Selectivity Against JAK1, JAK2, and JAK3

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Pubchem_71370201 |           |
| Cat. No.:            | B15443426        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Deucravacitinib, a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), has emerged as a promising therapeutic agent for immune-mediated inflammatory diseases.[1][2] [3] Its unique allosteric mechanism of action, targeting the regulatory pseudokinase (JH2) domain of TYK2, distinguishes it from traditional Janus kinase (JAK) inhibitors that bind to the highly conserved ATP-binding site in the catalytic (JH1) domain.[4][5][6] This guide provides a comprehensive comparison of Deucravacitinib's selectivity against JAK1, JAK2, and JAK3, supported by experimental data and detailed methodologies.

### **Unparalleled Selectivity Profile of Deucravacitinib**

Deucravacitinib demonstrates a high degree of selectivity for TYK2 with minimal inhibition of JAK1, JAK2, and JAK3 at clinically relevant concentrations.[1][2][3][7] This selectivity is attributed to its novel mechanism of binding to the more structurally diverse regulatory domain. [4][6] In contrast, other approved JAK inhibitors, such as Tofacitinib, Upadacitinib, and Baricitinib, exhibit broader activity across the JAK family, which may contribute to off-target effects.[2][3][7]

### **Quantitative Comparison of Inhibitory Activity**



The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors in in-vitro whole blood assays. These assays measure the inhibition of specific cytokine-induced signaling pathways mediated by different JAK pairings.

| Compound                   | Signaling Kinase Readout          | IC50 (nM) [95% CI] |
|----------------------------|-----------------------------------|--------------------|
| Deucravacitinib            | TYK2/JAK2 (IL-12/IL-23 signaling) | 13                 |
| JAK1/JAK3 (IL-2 signaling) | 1646 [1446-1874]                  |                    |
| JAK2/JAK2 (TPO signaling)  | >10000                            | _                  |
| Tofacitinib                | TYK2/JAK2 (IL-12/IL-23 signaling) | Not Reported       |
| JAK1/JAK3 (IL-2 signaling) | 17 [15-19]                        |                    |
| JAK2/JAK2 (TPO signaling)  | Not Reported                      | _                  |
| Upadacitinib               | TYK2/JAK2 (IL-12/IL-23 signaling) | Not Reported       |
| JAK1/JAK3 (IL-2 signaling) | 8 [6.5-9.5]                       |                    |
| JAK2/JAK2 (TPO signaling)  | Not Reported                      | _                  |
| Baricitinib                | TYK2/JAK2 (IL-12/IL-23 signaling) | Not Reported       |
| JAK1/JAK3 (IL-2 signaling) | 11 [8.7-13]                       |                    |
| JAK2/JAK2 (TPO signaling)  | Not Reported                      |                    |

Data sourced from Chimalakonda et al., 2021.[7]

Simulations based on these in vitro data and pharmacokinetic profiles from clinical trials indicate that at therapeutic doses, Deucravacitinib plasma concentrations remain above the TYK2 IC50 for a significant portion of the dosing interval, while staying well below the IC50 values for JAK1, JAK2, and JAK3.[1][2][7] Specifically, the maximum plasma concentration



(Cmax) of Deucravacitinib was found to be 8- to 17-fold lower than the JAK1/3 IC50 and over 48- to 102-fold lower than the JAK2/2 IC50.[1][2][7]

### **Experimental Protocols**

The selectivity of Deucravacitinib and other JAK inhibitors was determined using in vitro whole blood assays designed to measure the activity of specific JAK signaling pathways.

### **JAK1/3-Mediated Signaling Assay (IL-2 Induced pSTAT5)**

- Objective: To assess the inhibitory activity against JAK1 and JAK3.
- · Methodology:
  - Fresh human whole blood was collected from healthy donors.
  - The blood was pre-incubated with varying concentrations of the test compounds (Deucravacitinib, Tofacitinib, Upadacitinib, Baricitinib) or vehicle control.
  - Signaling was stimulated by the addition of Interleukin-2 (IL-2), a cytokine that primarily signals through a receptor associated with JAK1 and JAK3.[8]
  - Following stimulation, the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in T cells was measured by flow cytometry using a phosphospecific antibody.
  - The concentration of the inhibitor that resulted in a 50% reduction in pSTAT5 signal (IC50) was calculated.

# JAK2/JAK2-Mediated Signaling Assay (TPO Induced pSTAT3)

- Objective: To evaluate the inhibitory activity against JAK2.
- · Methodology:
  - Human whole blood was treated as described above.



- Thrombopoietin (TPO) was used to stimulate the JAK2/JAK2 homodimer-associated receptor.[8]
- The downstream phosphorylation of STAT3 in platelets was quantified via flow cytometry.
- IC50 values were determined based on the inhibition of pSTAT3.

## TYK2/JAK2-Mediated Signaling Assay (IL-12 Induced IFN-y Production)

- Objective: To measure the inhibitory activity against TYK2.
- Methodology:
  - Whole blood was incubated with the test compounds.
  - Signaling was initiated by the addition of Interleukin-12 (IL-12), which signals through a receptor complex associated with TYK2 and JAK2.[8][9]
  - The production of Interferon-gamma (IFN-γ) by immune cells in the blood was measured using an immunoassay.
  - The IC50 was calculated as the concentration of the inhibitor that caused a 50% reduction in IFN-y production.

### Visualizing the Selectivity and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams depict the JAK-STAT signaling pathway and the experimental workflow for determining kinase selectivity.





Click to download full resolution via product page

Caption: JAK-STAT signaling pathway and points of inhibition.





Click to download full resolution via product page

Caption: Workflow for determining kinase selectivity in whole blood.

In conclusion, the experimental evidence strongly supports the validation of Deucravacitinib as a highly selective inhibitor of TYK2. Its unique allosteric mechanism of action allows for potent and specific targeting of TYK2-mediated signaling pathways while sparing other members of the JAK family. This high degree of selectivity may contribute to a favorable benefit-risk profile for Deucravacitinib in the treatment of various immune-mediated diseases.[3][7]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- To cite this document: BenchChem. [Deucravacitinib: A Comparative Analysis of Kinase Selectivity Against JAK1, JAK2, and JAK3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15443426#validating-the-selectivity-of-deucravacitinib-against-jak1-jak2-and-jak3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com